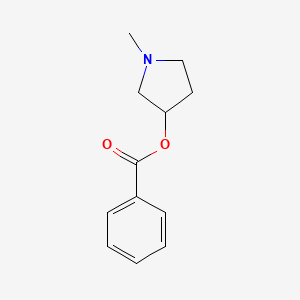

1-Methyl-3-pyrrolidinyl Benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Methyl-3-pyrrolidinyl Benzoate, also known as MPB, is a chemical compound that has been studied for its potential use in scientific research. MPB is a derivative of benzoic acid and pyrrolidine, and it has been shown to have interesting biochemical and physiological effects. In

Applications De Recherche Scientifique

Antibacterial Activity

Novel derivatives of pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid, incorporating a 3-cyclopropylaminomethyl-4-substituted-1-pyrrolidinyl group, demonstrate significantly potent in vitro antibacterial activity against Gram-positive clinical isolates. Introduction of a fluorine atom to the moiety reduced acute toxicity and convulsion inductive ability, while eliminating phototoxicity (Asahina et al., 2008).

Electrochromic Properties

A pyrrole derivative with 2-(4-dimethylaminophenylazo)benzoic acid (Methyl Red) shows potential for application in pH sensors due to its significant electrochromic properties. This derivative, when electropolymerised, changes color in response to pH variations, making it useful in sensory applications (Almeida et al., 2017).

Acaricidal Effects

Methyl benzoate demonstrates effective acaricidal and repellent effects against Tetranychus urticae, a common mite affecting crops. It's non-phytotoxic and presents as a promising green pesticide, highlighting its potential in sustainable agriculture (Mostafiz et al., 2020).

Chemical Synthesis

The compound serves as a key intermediate in various chemical syntheses. For example, it is utilized in the synthesis of complex molecules like 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, a key intermediate of Tianeptine, indicating its role in pharmaceutical synthesis (Xiu-lan, 2009).

Insecticidal Activities

Studies demonstrate that methyl benzoate has strong potential as an environmentally friendly biopesticide. Its insecticidal and repellent activities against various insect species, including Bemisia tabaci, a major crop pest, underline its usefulness in pest management (Mostafiz et al., 2018).

Risk and Toxicity Assessment in Bees

An investigation into the risk and toxicity of methyl benzoate in honey bees shows that it is relatively safe, with minor impacts on feeding and flight. This suggests its potential use in agriculture with minimal risk to pollinators (Zhu et al., 2019).

Mécanisme D'action

Target of Action

Compounds with a pyrrolidine ring, like this one, are often involved in interactions with various enzymes and receptors in the body .

Mode of Action

Without specific information on 1-Methyl-3-pyrrolidinyl Benzoate, it’s difficult to say exactly how it interacts with its targets. Many compounds with a pyrrolidine ring can act as ligands, binding to their target proteins and modulating their activity .

Biochemical Pathways

Pyrrolidine derivatives are often involved in a wide range of biochemical pathways, including those related to neurotransmission, inflammation, and metabolism .

Propriétés

IUPAC Name |

(1-methylpyrrolidin-3-yl) benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-13-8-7-11(9-13)15-12(14)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGMQKXGMWUBIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)OC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2474460.png)

![4-{4-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}-4-oxobut-2-enoic acid](/img/structure/B2474462.png)

![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2474471.png)

![[2-[Cyclopropyl(methyl)amino]-2-oxoethyl] 4-(prop-2-enoylamino)benzoate](/img/structure/B2474477.png)

![2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2474482.png)